molecular formula C20H17ClO4 B11158319 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B11158319
M. Wt: 356.8 g/mol
InChI Key: OMGCJMSRRORYQI-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenyl group, an oxoethoxy group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 4-methyl-2H-chromen-2-one.

    Formation of Intermediate: The 4-chlorophenylacetic acid is first converted into an intermediate compound through a series of reactions, including esterification and oxidation.

    Coupling Reaction: The intermediate is then coupled with 4-methyl-2H-chromen-2-one under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Final Product Formation: The final product, this compound, is obtained through purification and isolation techniques, such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification systems.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorophenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby reducing these conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClO4

Molecular Weight

356.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4-methylchromen-2-one

InChI

InChI=1S/C20H17ClO4/c1-3-16-12(2)17-9-8-15(10-19(17)25-20(16)23)24-11-18(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3

InChI Key

OMGCJMSRRORYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C

Origin of Product

United States

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